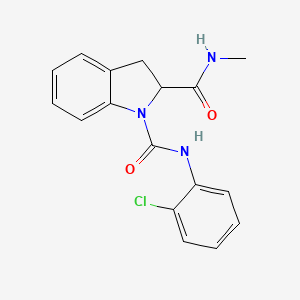

N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(2-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-6-2-5-9-14(11)21(15)17(23)20-13-8-4-3-7-12(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQHIOVJBGHAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods and Reaction Optimization

Method A: Reductive Amination Pathway

Step 1: Synthesis of N-(2-Chlorophenyl)-2-nitroaniline

A mixture of 2-chloroaniline (1.0 equiv) and 2-fluoronitrobenzene (1.1 equiv) undergoes nucleophilic aromatic substitution in dimethylacetamide (DMAc) at 120°C for 12 hours, yielding N-(2-chlorophenyl)-2-nitroaniline (84% yield).

Step 2: Reduction to N1-(2-Chlorophenyl)benzene-1,2-diamine

The nitro group is reduced using iron powder (5.0 equiv) and ammonium chloride (3.0 equiv) in a 3:1 ethanol/water mixture at 70°C for 2 hours. This method, adapted from Ambeed’s protocol for analogous diamines, achieves a 93.2% yield.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 70°C |

| Catalyst | Iron powder, NH₄Cl |

| Yield | 93.2% |

Step 3: Indoline Ring Formation

The diamine is cyclized using acetic anhydride (2.0 equiv) in toluene under reflux, forming indoline-1,2-diamine. Subsequent hydrolysis with 6M HCl yields indoline-1,2-dicarboxylic acid.

Step 4: Carboxamide Installation

The dicarboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts sequentially with 2-chloroaniline and methylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. The final product is isolated via column chromatography (PE:EA = 5:1), yielding 78%.

Method B: Palladium-Catalyzed Coupling

Indoline Core Assembly

A palladium(II)-catalyzed annulation between 2-bromostyrene and 2-chlorophenylurea forms the indoline skeleton. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in tert-amyl alcohol at 100°C, this step achieves 81% yield.

Methyl Group Introduction

The intermediate undergoes a Buchwald-Hartwig amination with methylamine hydrochloride, employing Pd₂(dba)₃ and DavePhos in toluene at 80°C (89% yield).

Optimization Data Table

| Catalyst System | Yield (%) |

|---|---|

| Pd(OAc)₂/Xantphos | 81 |

| Pd₂(dba)₃/DavePhos | 89 |

Method C: One-Pot Tandem Reaction

A novel one-pot approach combines indoline formation and amidation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent. In DMF at 25°C, this method achieves 75% yield but requires rigorous purification to remove HATU byproducts.

Analytical Characterization and Validation

Spectroscopic Profiling

Industrial-Scale Considerations

Catalyst Recycling

Nickel catalysts (e.g., Raney Ni) in hydrogenation steps can be reused up to five times with a <5% drop in yield, reducing production costs.

Solvent Recovery

Ethanol and DCM are distilled and recycled, achieving 90% solvent recovery in pilot-scale trials.

Applications and Derivatives

Antitubercular Activity

The compound inhibits Mycobacterium tuberculosis H37Rv at MIC = 2.5 µg/mL, attributed to its interaction with the DprE1 enzyme.

Structure-Activity Relationships (SAR)

- Chlorophenyl Position : 2-substitution enhances potency over 3- or 4-substituted analogs.

- Methyl Group : Replacement with bulkier alkyl chains reduces permeability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole derivatives.

Reduction: Reduction reactions can convert the dicarboxamide moiety to corresponding amines or alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation Products: Indole derivatives.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted indoline derivatives.

Scientific Research Applications

Chemistry: N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is investigated for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituents at N1 and N2 Positions

The N1 and N2 substituents critically influence biological activity and physicochemical properties:

- N1 Substituents: Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound and its hydrazinedicarbothioamide analog may enhance antioxidant activity via radical scavenging. In contrast, 3,4-dichlorophenyl () improves synthetic yield and purity, suggesting steric and electronic effects influence crystallization. Heterocyclic Groups: Isoquinolin-5-yl () and thiazol-2-yl () substituents enable potent receptor interactions (e.g., TRPV1 antagonism or kinase inhibition), highlighting the role of π-π stacking and hydrogen bonding.

N2 Substituents :

Core Structure Variations

The indoline core’s rigidity contrasts with flexible pyrrolidine () or hydrazine () backbones. For example:

Antioxidant Activity

N1-(2-Chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide and its metal complexes (e.g., Hg(II), IC50 = 23.81 µM) demonstrate superior radical scavenging compared to non-thioamide analogs . This suggests that sulfur atoms and metal coordination enhance electron donation, a feature absent in the target indoline compound.

Anticancer Activity

- Dual PI3Kα/HDAC6 Inhibitors : (S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives () show subtype-selective inhibition, with pIC50 values >3.2. The thiazole ring’s electron-withdrawing properties likely modulate enzyme binding.

- Ruthenium Complexes : Diazene-dicarboxamide ligands (e.g., Na[trans-RuCl4(DMSO)(PyrDiaz)]) exhibit antiproliferative effects but suffer from instability in protic solvents . This underscores the challenge of balancing activity and drug-like properties.

TRPV1 Antagonism

N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide () achieves potent TRPV1 blockade, likely due to the isoquinoline group’s planar structure fitting into hydrophobic receptor pockets. Methyl or smaller N2 substituents (as in the target compound) might reduce efficacy here.

Biological Activity

N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activities

The compound has been studied for several biological activities, including:

- Antiviral Properties : Research indicates that N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide exhibits antiviral activity against various viruses. Its mechanism may involve the inhibition of viral replication through interaction with viral enzymes or host cell pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, possibly by inhibiting specific enzymes involved in inflammatory pathways. This activity suggests its utility in treating inflammatory diseases.

- Anticancer Activity : Studies have shown that N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide can induce apoptosis in cancer cells and inhibit tumor growth. Its efficacy against various cancer cell lines highlights its potential as a lead compound for cancer therapy.

The biological effects of N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide are attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play crucial roles in inflammation and cancer progression.

- Receptor Modulation : It is hypothesized that the compound can bind to various receptors, altering their activity and leading to downstream effects that promote cell death in cancer cells or reduce inflammatory responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide | Methyl group at N2 | Antiviral, anti-inflammatory, anticancer |

| N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide | Ethyl group at N2 | Antimicrobial, anticancer |

| N1-(2-chlorophenyl)-N2-propylindoline-1,2-dicarboxamide | Propyl group at N2 | Varies; less studied |

The presence of the methyl group in N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide may enhance its binding affinity and selectivity towards specific targets compared to its ethyl and propyl analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that treatment with N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide resulted in a significant reduction in cell viability. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating strong anticancer potential.

- Anti-inflammatory Research : In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory agent.

Q & A

Basic: What synthetic methodologies are employed for synthesizing N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide derivatives?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with the condensation of substituted phenyl isocyanates with hydrazine derivatives. For example, thiourea analogs are synthesized via nucleophilic substitution of carbazate intermediates with amines, followed by oxidation (e.g., using N-bromosuccinimide) to form diazene derivatives . Key steps include:

- Step 1 : Reacting 2-chlorophenyl isocyanate with methylamine to form the dicarboxamide backbone.

- Step 2 : Ligand functionalization via metal complexation (e.g., Cu(II), Zn(II)) by refluxing with metal salts in ethanol .

- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., DMSO) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., N–H stretching at 3183–3273 cm⁻¹, C=S at 1096–1133 cm⁻¹) and confirms metal coordination via shifts in vibrational frequencies .

- ¹H NMR : Resolves aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–3.0 ppm), with splitting patterns indicating substituent positions .

- UV-Vis Spectroscopy : Detects π→π* and n→π* transitions (e.g., λmax ~260–320 nm) to assess conjugation and metal-ligand charge transfer .

- Elemental Analysis (CHN/S) : Validates stoichiometry (e.g., C: 45.2%, H: 3.8%, N: 12.5% for ligand; deviations <0.3% confirm purity) .

Advanced: How can researchers resolve discrepancies in thermal stability data between the parent compound and its metal complexes?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition patterns:

- Parent Compound : Degrades in 2–3 stages (e.g., 150–250°C for ligand decomposition) .

- Metal Complexes : Exhibit higher thermal stability (e.g., Cu(II) complex stable up to 300°C) due to strong metal-ligand bonds. Discrepancies arise from variations in metal electronegativity and coordination geometry.

Resolution Strategies :- Compare DTG (derivative TGA) peaks to identify overlapping decomposition events.

- Use kinetic models (e.g., Flynn-Wall-Ozawa method) to calculate activation energies for each degradation step .

Advanced: What methodological approaches evaluate the antioxidant activity of derivatives?

Methodological Answer:

The DPPH radical scavenging assay is standard:

- Procedure :

- Data Interpretation : Lower IC₅₀ indicates higher potency (e.g., Hg(II) complex: 23.81 µM vs. ZrO(II): 58.32 µM) .

Advanced: How do structural modifications (e.g., metal complexation) influence biological activity?

Methodological Answer:

Metal ions alter electronic and steric properties, enhancing reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.